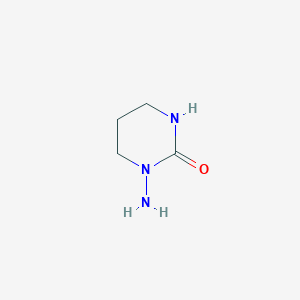

1-氨基-1,3-二氮杂环-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Amino-1,3-diazinan-2-one is a chemical compound that belongs to the class of organic compounds known as diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms. Although the provided papers do not directly discuss 1-Amino-1,3-diazinan-2-one, they do provide insights into related compounds and synthetic methods that could be relevant for the synthesis and analysis of 1-Amino-1,3-diazinan-2-one.

Synthesis Analysis

The synthesis of related compounds, such as 1,3,5-trisubstituted 1,4-diazepin-2-ones, has been achieved through a cascade addition of vinyl Grignard reagents to N-[Boc-aminoacyl]-N-alkyl-beta-amino esters, followed by the removal of the Boc group and annulation via reductive amination . This method suggests that a similar approach could potentially be adapted for the synthesis of 1-Amino-1,3-diazinan-2-one by modifying the starting materials and reaction conditions to suit the specific structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of 1-Amino-1,3-diazinan-2-one would be expected to feature a six-membered ring with two nitrogen atoms, similar to the structure of 1,4-diazepin-2-ones but with a different ring size. The presence of the amino group at the 1-position would introduce additional possibilities for hydrogen bonding and molecular interactions, which could influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 1-Amino-1,3-diazinan-2-one specifically, the synthesis of 1-aminoindole derivatives via Rh(III)-catalyzed cyclization of 2-acetyl-1-arylhydrazines with diazo compounds indicates that similar catalytic systems might be employed to induce cyclization and condensation reactions in the synthesis of 1-Amino-1,3-diazinan-2-one. The reactivity of the amino group and the diazinane ring could be explored through various chemical transformations, including alkylation, acylation, and condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Amino-1,3-diazinan-2-one would likely include typical characteristics of diazinanes, such as solubility in organic solvents, potential for hydrogen bonding due to the amino group, and a certain degree of basicity associated with the nitrogen atoms in the ring. The exact properties would depend on the specific substituents and the overall molecular conformation. The synthesis methods described in the papers suggest that the compound could be obtained in relatively high yield and purity, which would facilitate the study of its properties .

科学研究应用

合成和结构应用

对 1-氨基-1,3-二氮杂环-2-酮和相关化合物的研究重点在于它们的合成及其在创建具有潜在生物学意义的复杂分子中的应用。例如,通过将胺和氨基酯迈克尔加成到二氮杂化合物中来合成功能化的 α-氨基-膦氧化物和-膦酸酯突出了其在有机合成中的效用,有助于开发具有增强特性的新型化合物(Palacios 等,2005)。类似地,将 1,3-氨基醇及其酚类似物转化为多种 N,O,S-杂环家族突出了这些化合物在杂环化反应中的作用,提供了一系列生物学相关的杂环(帕尔奇科夫和加波诺夫,2020)。

材料科学和发光

在材料科学中,与 1-氨基-1,3-二氮杂环-2-酮相关的化合物的合成和表征有助于开发具有传感和生物成像潜在应用的发光剂。通过氮原子研究具有可调物理性质的芳香氮杂环核心发光剂说明了这些化合物在创建可检测强酸的材料中的作用,展示了它们在传感应用中的多功能性和实用性(唐等人,2016)。

安全和危害

The safety information for “1-Amino-1,3-diazinan-2-one” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-amino-1,3-diazinan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c5-7-3-1-2-6-4(7)8/h1-3,5H2,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSXUSHBMJIFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45529-53-1 |

Source

|

| Record name | 1-amino-1,3-diazinan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)

![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)

![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide](/img/structure/B2504697.png)